4-Azidobenzoyloxyethylmethacrylate

Description

4-Azidobenzoyloxyethylmethacrylate (CAS: N/A) is a methacrylate derivative featuring a 4-azidobenzoyloxyethyl functional group. Its structure comprises a methacrylate backbone esterified with a 4-azidobenzoyloxy group, rendering it highly reactive under UV light due to the azide moiety. This compound is primarily utilized in photopolymerization applications, such as in the fabrication of hydrogels, dental resins, and photoresist materials, where its azide group enables rapid crosslinking via nitrene intermediate formation upon irradiation [1].

Properties

CAS No. |

55025-80-4 |

|---|---|

Molecular Formula |

C13H13N3O4 |

Molecular Weight |

275.26 g/mol |

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 4-azidobenzoate |

InChI |

InChI=1S/C13H13N3O4/c1-9(2)12(17)19-7-8-20-13(18)10-3-5-11(6-4-10)15-16-14/h3-6H,1,7-8H2,2H3 |

InChI Key |

KWNOWBYKTBWTJC-UHFFFAOYSA-N |

SMILES |

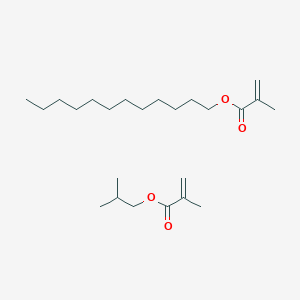

CCCCCCCCCCCCOC(=O)C(=C)C.CC(C)COC(=O)C(=C)C |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |

Other CAS No. |

55025-80-4 |

Synonyms |

4-azidobenzoyloxyethylmethacrylate p-azidobenzoyloxyethylmethacrylate para-azidobenzoyloxyethylmethacrylate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidobenzoyloxyethylmethacrylate typically involves the esterification of 4-azidobenzoic acid with 2-hydroxyethyl methacrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound.

Types of Reactions:

Substitution Reactions: The azido group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Photochemical Reactions: The azido group can also participate in photochemical reactions, generating reactive nitrene intermediates that can further react with other molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Photochemical Reactions: UV light is often used to initiate photochemical reactions involving the azido group.

Major Products:

Substitution Products: Various substituted benzoyloxyethylmethacrylate derivatives.

Photochemical Products: Nitrene intermediates and their subsequent reaction products.

Scientific Research Applications

4-Azidobenzoyloxyethylmethacrylate has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of photo-crosslinkable polymers, which have applications in coatings, adhesives, and biomedical devices.

Materials Science: The compound is employed in the development of advanced materials with unique properties, such as photoresponsive surfaces and smart materials.

Bioconjugation: The azido group allows for bioorthogonal click chemistry, enabling the conjugation of biomolecules for various biological studies.

Mechanism of Action

The mechanism of action of 4-Azidobenzoyloxyethylmethacrylate primarily involves the reactivity of the azido group. Upon exposure to UV light, the azido group generates a nitrene intermediate, which can insert into C-H bonds or react with other functional groups. This reactivity is harnessed in the formation of crosslinked polymer networks and in bioconjugation reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 4-Azidobenzoyloxyethylmethacrylate is compared below with three analogs: 4-(Dimethylamino)benzohydrazide (), 2-Hydroxyethyl Methacrylate (HEMA), and 4-Nitrobenzoyloxyethylmethacrylate.

Table 1: Comparative Properties of this compound and Analogs

Key Research Findings

a) Photoreactivity vs. Thermal Stability

The azide group in this compound facilitates rapid photochemical crosslinking (quantum yield ~0.3–0.5), outperforming HEMA’s hydroxyl-driven hydration but introducing light sensitivity . In contrast, 4-(Dimethylamino)benzohydrazide exhibits robust thermal stability (decomposition >200°C) due to its hydrogen-bonded lattice (lattice energy: −168.9 kJ/mol via DFT calculations) .

c) Hydrogen Bonding and Crystallinity

4-(Dimethylamino)benzohydrazide forms N–H⋯O hydrogen bonds (2.85–3.10 Å), stabilizing its crystal lattice . By contrast, this compound’s azide and methacrylate groups hinder crystallization, favoring amorphous polymeric networks.

Challenges and Limitations

- Safety : The azide group poses explosion risks if heated or mechanically agitated, requiring stringent handling compared to HEMA or benzohydrazides.

- Synthesis Complexity: Introducing the azide group demands multi-step synthesis (e.g., diazotization-azidation), increasing production costs relative to nitro or dimethylamino analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.